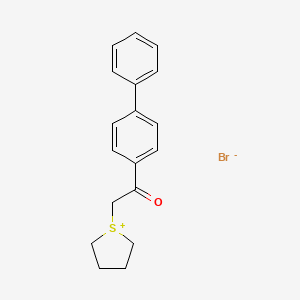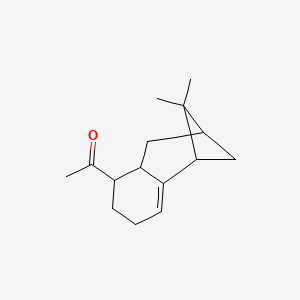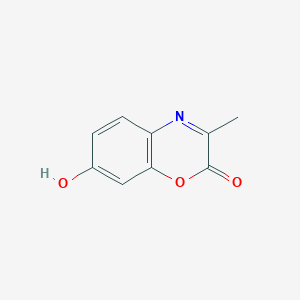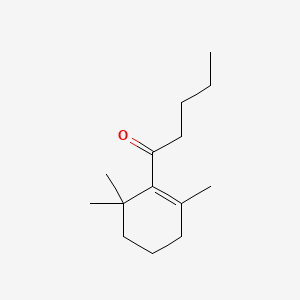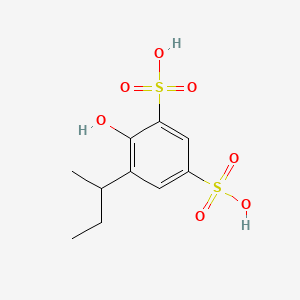![molecular formula C31H26N4O4 B14447567 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole CAS No. 76195-77-2](/img/structure/B14447567.png)
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, 3-nitrophenyl derivatives, and indole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining the 4-methoxyphenyl and 3-nitrophenyl derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the dihydropyrazole ring through intramolecular cyclization.
Coupling Reactions: Attaching the indole moiety to the dihydropyrazole intermediate using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Purification Techniques: Employing chromatography and recrystallization methods to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
類似化合物との比較
Similar Compounds
2-(4-methoxyphenyl)-1H-indole: A simpler indole derivative with similar structural features.
3-(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-indole: Another indole derivative with different substitution patterns.
5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazole: A related dihydropyrazole compound.
Uniqueness
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole is unique due to its combination of indole, dihydropyrazole, and nitrophenyl moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
76195-77-2 |
|---|---|
分子式 |
C31H26N4O4 |
分子量 |
518.6 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole |
InChI |
InChI=1S/C31H26N4O4/c1-38-24-14-10-20(11-15-24)28-19-29(34(33-28)22-6-5-7-23(18-22)35(36)37)30-26-8-3-4-9-27(26)32-31(30)21-12-16-25(39-2)17-13-21/h3-18,29,32H,19H2,1-2H3 |
InChIキー |
DEBXADNBHYMNQK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


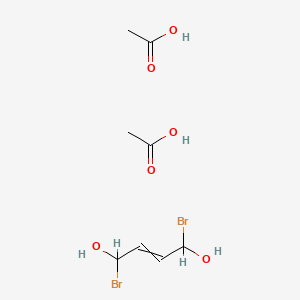

![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
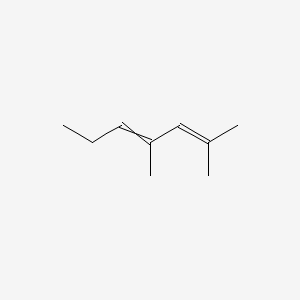

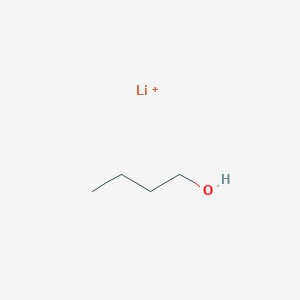
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
